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Compound of Interest

Compound Name: Decamethylferrocene

Cat. No.: B089293 Get Quote

An In-depth Technical Guide to the Fundamental Properties of Decamethylferrocene

Introduction
Decamethylferrocene, systematically named bis(pentamethylcyclopentadienyl)iron(II) and

often abbreviated as DmFc or FeCp*₂, is a sandwich compound with the formula

Fe(C₅(CH₃)₅)₂.[1][2] It is a derivative of ferrocene where each hydrogen atom on the

cyclopentadienyl rings is replaced by a methyl group.[1][2] This substitution significantly

influences its electronic and physical properties, making it a subject of considerable interest in

various fields of chemical research. This guide provides a comprehensive overview of the core

properties of decamethylferrocene, its experimental characterization, and its applications,

particularly those relevant to researchers, scientists, and professionals in drug development.

Molecular Structure and Bonding
Decamethylferrocene consists of an iron(II) cation (Fe²⁺) coordinated between two

pentamethylcyclopentadienyl (Cp⁻) anions.[1][2] The ten electron-donating methyl groups on

the cyclopentadienyl rings increase the electron density on the iron center compared to

ferrocene.[1][3] X-ray crystallography has confirmed that decamethylferrocene has a

staggered conformation of its Cp rings.[1] The increased steric bulk of the methyl groups is

believed to hinder the rotation of the rings, which is more facile in the parent ferrocene.

Table 1: Structural and Physical Properties
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Property Value Reference

Chemical Formula C₂₀H₃₀Fe [1][2]

Molar Mass 326.305 g·mol⁻¹ [1]

Appearance Yellow crystalline solid [1][2]

Melting Point 291 to 295 °C [1]

Sublimation Conditions 413 K (140 °C), 5.3 Pa [1]

Fe-C Average Distance ~2.050 Å [1]

Conformation Staggered Cp* rings [1]

Synthesis and Purification
The synthesis of decamethylferrocene typically follows a similar route to that of ferrocene,

involving the reaction of a pentamethylcyclopentadienyl ligand source with an iron(II) salt.

Experimental Protocol: Synthesis of
Decamethylferrocene
A common method for the preparation of decamethylferrocene involves the reaction of lithium

pentamethylcyclopentadienide with iron(II) chloride.[1]

Reaction: 2 Li(C₅Me₅) + FeCl₂ → Fe(C₅Me₅)₂ + 2 LiCl[1]

Procedure:

Preparation of Lithium Pentamethylcyclopentadienide: Pentamethylcyclopentadiene is

deprotonated using a strong base, typically an organolithium reagent like n-butyllithium, in an

inert solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or

argon).

Reaction with Iron(II) Chloride: A slurry of anhydrous iron(II) chloride in THF is added portion-

wise to the solution of lithium pentamethylcyclopentadienide at a controlled temperature

(often starting at low temperatures and slowly warming to room temperature).
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Workup: After the reaction is complete, the solvent is typically removed under reduced

pressure. The residue is then extracted with a nonpolar solvent (e.g., hexane or pentane) to

dissolve the decamethylferrocene, leaving behind the inorganic salts (LiCl).

Purification: The crude product obtained after solvent evaporation can be purified by

sublimation under vacuum, which yields the product as a yellow crystalline solid.[1]

Visualization: Synthesis and Purification Workflow
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Caption: Workflow for the synthesis and purification of decamethylferrocene.
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Electrochemical Properties
Decamethylferrocene is well-known for its reversible one-electron oxidation. The electron-

donating nature of the ten methyl groups makes it more easily oxidized (i.e., a stronger

reducing agent) than ferrocene.[1][4] This property, combined with its greater stability and

reduced interaction with solvents, makes the decamethylferrocenium/decamethylferrocene
(DmFc⁺/DmFc) couple a superior internal reference standard to the ferrocenium/ferrocene

(Fc⁺/Fc) couple in non-aqueous electrochemistry.[5][6][7]

Table 2: Redox Potentials
Redox Couple E½ (V vs. Fc⁺/Fc) Solvent Reference

[Fe(C₅Me₅)₂]⁺/⁰ -0.48 CH₂Cl₂ [1]

[Fe(C₅Me₅)₂]⁺/⁰ -0.59 Acetonitrile [1]

[Fe(C₅H₅)₂]⁺/⁰ 0.00 By definition N/A

Note: Potentials can vary with the supporting electrolyte and reference electrode used.

With the use of powerful oxidizing agents, decamethylferrocene can be further oxidized to a

stable dication containing an iron(IV) center.[1][8][9]

Experimental Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is the standard technique used to measure the redox potential of

decamethylferrocene.

Procedure:

Solution Preparation: A solution of decamethylferrocene (typically 1-2 mM) is prepared in a

suitable non-aqueous solvent (e.g., acetonitrile or dichloromethane) containing a supporting

electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g.,

glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a silver wire

pseudo-reference), and a counter electrode (e.g., a platinum wire).
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Measurement: The solution is deoxygenated by bubbling an inert gas (e.g., argon) through it.

The potential is then swept from an initial value to a vertex potential and back.

Data Analysis: The resulting voltammogram shows the current response as a function of the

applied potential. For a reversible one-electron process, the half-wave potential (E½),

calculated as the average of the anodic and cathodic peak potentials (Epa and Epc), is

determined. To use ferrocene as an internal standard, a small amount of ferrocene is added

to the solution, and its E½ is measured in the same experiment.

Visualization: Use as an Internal Standard
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Caption: Logical workflow for using DmFc as an internal standard in CV.
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Spectroscopic Properties
The spectroscopic properties of decamethylferrocene are well-characterized and provide

insight into its electronic structure.

Table 3: Spectroscopic Data
Spectroscopy Type Peak / Signal

Assignment /
Interpretation

Reference

¹H NMR ~1.8 ppm (singlet)
30 equivalent protons

of the methyl groups
[10]

¹³C NMR ~12 ppm, ~95 ppm
Methyl carbons, Ring

carbons
[10][11]

UV-Vis
λₘₐₓ ≈ 347 nm, 418

nm

d-d transitions and

charge transfer bands
[12]

Infrared (IR)
~1500 cm⁻¹, ~3200

cm⁻¹

Shifted ring modes, C-

H stretch
[13][14]

Note: Exact peak positions can vary depending on the solvent used.

Relevance in Research and Drug Development
While not a therapeutic agent itself, the unique properties of decamethylferrocene make it a

valuable tool in research that can support drug development.

Redox Probing: Its well-behaved and stable redox couple is ideal for calibrating

electrochemical sensors and studying redox processes in complex chemical and biological

systems. This is crucial for developing electrochemical biosensors for diagnostics or for

studying the redox activity of potential drug candidates.

Stable Cation Source: The stability of the decamethylferrocenium cation allows it to be used

as a mild chemical oxidant in the synthesis of complex molecules, including

pharmaceuticals.[2]
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Nanoparticle Synthesis: Decamethylferrocene has been used as a reducing agent in the

synthesis of gold nanoparticles.[15] Functionalized gold nanoparticles are extensively

researched for applications in drug delivery, medical imaging, and diagnostics.

Bioorganometallic Chemistry: Ferrocene and its derivatives are foundational structures in

bioorganometallic chemistry. While ferrocene itself has been incorporated into potential

anticancer and antimalarial drugs, the properties of decamethylferrocene (enhanced

stability and lipophilicity) make it an important model compound for understanding how

modifications to the ferrocene scaffold affect biological activity.

Conclusion
Decamethylferrocene is a fundamentally important organometallic compound with a rich

chemistry. Its enhanced stability and distinct electronic properties compared to ferrocene have

established it as a superior redox standard in electrochemistry. The detailed understanding of

its synthesis, structure, and spectroscopic and electrochemical behavior, as outlined in this

guide, provides a crucial foundation for its application in diverse research areas, from materials

science to the enabling technologies that underpin modern drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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